molecular formula C11H14BrNO B7891656 3-(3-bromophenyl)-N-ethylpropanamide

3-(3-bromophenyl)-N-ethylpropanamide

Cat. No.: B7891656
M. Wt: 256.14 g/mol
InChI Key: UGAKXJNKHSOXDT-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-N-ethylpropanamide is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethylpropanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-N-ethylpropanamide typically involves the bromination of a phenyl ring followed by the introduction of an ethylpropanamide group. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by amide formation. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-N-ethylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki coupling can yield various substituted phenyl derivatives, while Friedel–Crafts acylation can produce complex aromatic compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-N-ethylpropanamide involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the amide group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromophenyl)-N-ethylpropanamide is unique due to its specific combination of a bromophenyl ring and an ethylpropanamide group. This structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.

Properties

IUPAC Name

3-(3-bromophenyl)-N-ethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-2-13-11(14)7-6-9-4-3-5-10(12)8-9/h3-5,8H,2,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGAKXJNKHSOXDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCC1=CC(=CC=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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